molecular formula C15H8BrN3OS2 B2526544 5-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide CAS No. 391223-47-5

5-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2526544
CAS No.: 391223-47-5
M. Wt: 390.27
InChI Key: OSMBWPKSPBNXGW-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around a hybrid scaffold incorporating both thiophene and thiazole rings, which are privileged structures known for their diverse pharmacological profiles . Heterocyclic compounds featuring these cores are frequently investigated for their potential biological activities, particularly in oncology. The thiophene carboxamide moiety is a versatile scaffold in anticancer agent development. Research indicates that such structures can exhibit potent cytotoxic effects against a range of cancer cell lines, including melanoma (A375), colorectal cancer (HT-29), and breast cancer (MCF-7) . The bromine substituent on the thiophene ring is a common feature in bioactive molecules, as it can influence the compound's electronic properties and enhance its binding to biological targets . Furthermore, the incorporation of a thiazole ring, as seen in this molecule, is a well-established strategy in drug design. Thiazole-containing compounds have demonstrated potent antitumor activities against models such as human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) . The specific mechanism of action for compounds with this hybrid structure can vary, but may involve the induction of apoptosis through caspase-3/7 activation and disruption of mitochondrial membrane potential . This compound is presented as a valuable chemical tool for researchers exploring new therapeutic avenues. Please note: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8BrN3OS2/c16-13-6-5-12(22-13)14(20)19-15-18-11(8-21-15)10-3-1-9(7-17)2-4-10/h1-6,8H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMBWPKSPBNXGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Thiophene-2-Carboxylic Acid

The foundational step involves bromination at the 5-position of thiophene-2-carboxylic acid. Two primary methods are documented:

Method A (N-Bromosuccinimide Bromination):

  • Reagents: Thiophene-2-carboxylic acid (1 equiv), N-bromosuccinimide (NBS, 1.1 equiv), catalytic FeCl₃ (0.05 equiv).
  • Conditions: Reacted in dry tetrahydrofuran (THF) at 60°C for 6 hours under nitrogen.
  • Yield: 85–90% after recrystallization from ethanol/water.

Method B (Direct Bromination with Br₂):

  • Reagents: Thiophene-2-carboxylic acid (1 equiv), bromine (1.05 equiv), AlCl₃ (1.2 equiv).
  • Conditions: Stirred in dichloromethane (DCM) at 0°C for 2 hours, followed by room temperature for 12 hours.
  • Yield: 78–82% with purification via silica gel chromatography (DCM/hexane, 1:1).

Key Characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 4.3 Hz, 1H, H-3), 7.33 (d, J = 4.3 Hz, 1H, H-4).
  • MS (APCI): m/z 221.07 [M+H]⁺.

Synthesis of 4-(4-Cyanophenyl)-1,3-Thiazol-2-Amine

Hantzsch Thiazole Synthesis

The thiazole core is constructed via cyclization of a thiourea derivative with an α-bromo ketone:

Step 1: Preparation of 4-Cyanophenylacetonitrile

  • Reagents: 4-Cyanobenzyl bromide (1 equiv), potassium cyanide (1.2 equiv).
  • Conditions: Refluxed in ethanol/water (3:1) for 8 hours.
  • Yield: 88%.

Step 2: Bromination to α-Bromo-4-Cyanophenylacetonitrile

  • Reagents: 4-Cyanophenylacetonitrile (1 equiv), NBS (1.1 equiv), azobisisobutyronitrile (AIBN, 0.02 equiv).
  • Conditions: Heated in CCl₄ at 80°C for 4 hours.
  • Yield: 76%.

Step 3: Cyclization with Thiourea

  • Reagents: α-Bromo-4-cyanophenylacetonitrile (1 equiv), thiourea (1.2 equiv).
  • Conditions: Refluxed in ethanol for 12 hours.
  • Yield: 68% after column chromatography (ethyl acetate/hexane, 1:2).

Key Characterization:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8.5 Hz, 2H, ArH), 7.85 (d, J = 8.5 Hz, 2H, ArH), 6.95 (s, 1H, H-5 thiazole).
  • IR (KBr): 2220 cm⁻¹ (C≡N), 1620 cm⁻¹ (C=N thiazole).

Coupling of 5-Bromothiophene-2-Carboxylic Acid and 4-(4-Cyanophenyl)-1,3-Thiazol-2-Amine

Carboxamide Formation via EDC/HOBt Activation

Reagents:

  • 5-Bromothiophene-2-carboxylic acid (1 equiv), 4-(4-cyanophenyl)-1,3-thiazol-2-amine (1.05 equiv).
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), hydroxybenzotriazole (HOBt, 1.2 equiv).

Conditions:

  • Dissolved in anhydrous DCM under argon.
  • Stirred at room temperature for 48 hours.

Workup:

  • Washed with 1M HCl to remove excess amine.
  • Purified via silica gel chromatography (ethyl acetate/hexane, 1:1).

Yield: 72%.

Alternative Method Using Thionyl Chloride

Reagents:

  • 5-Bromothiophene-2-carboxylic acid (1 equiv), thionyl chloride (3 equiv).

Conditions:

  • Refluxed in dry toluene for 3 hours to form acyl chloride.
  • Acyl chloride reacted with 4-(4-cyanophenyl)-1,3-thiazol-2-amine (1 equiv) in THF at 0°C→RT for 12 hours.

Yield: 65%.

Optimization and Scale-Up Strategies

Reaction Efficiency Comparison

Method Coupling Agent Solvent Yield Purity (HPLC)
EDC/HOBt EDC, HOBt DCM 72% 98.5%
Thionyl Chloride SOCl₂ Toluene/THF 65% 96.2%

Industrial-Scale Considerations

  • Continuous Flow Bromination: Reduces reaction time from 12 hours to 30 minutes with 95% yield.
  • Automated Chromatography: Enhances purity (>99%) for pharmaceutical-grade applications.

Spectroscopic Characterization of Target Compound

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 12.15 (s, 1H, NH), 8.25 (d, J = 4.2 Hz, 1H, H-3 thiophene), 8.10 (d, J = 8.5 Hz, 2H, ArH), 7.95 (d, J = 8.5 Hz, 2H, ArH), 7.70 (d, J = 4.2 Hz, 1H, H-4 thiophene), 7.55 (s, 1H, H-5 thiazole).

  • ¹³C NMR (100 MHz, DMSO-d₆):
    δ 163.2 (C=O), 152.1 (C-2 thiazole), 138.5 (C≡N), 132.4–118.9 (aromatic carbons), 115.7 (C-Br).

Mass Spectrometry (MS)

  • HRMS (ESI): m/z calcd for C₁₅H₈BrN₃O₂S [M+H]⁺: 396.9412; found: 396.9408.

Challenges and Troubleshooting

Common Issues in Thiazole Synthesis

  • Low Cyclization Yields: Additive screening (e.g., pyridine) improves thiourea reactivity.
  • Byproduct Formation: Use of anhydrous solvents and inert atmosphere reduces oxidation byproducts.

Carboxamide Coupling Failures

  • Incomplete Activation: Fresh EDC/HOBt and strict anhydrous conditions are critical.
  • Steric Hindrance: Ultrasonication for 30 minutes pre-reaction enhances reagent mixing.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromothiophene Site

The bromine atom at the 5-position of the thiophene ring undergoes substitution reactions under palladium-catalyzed cross-coupling conditions. Key findings include:

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(dtbpf)Cl₂, 4-cyanophenylboronic acid, 45°C, 16 h5-(4-cyanophenyl)thiophene-2-carboxamide derivatives85%
Stille Coupling2-(trimethylstannyl)indole, CuI, DMF, 80°CThiophene-indole fused hybrids72%
Buchwald–HartwigPd(OAc)₂, Xantphos, aryl amines, 100°CArylamine-substituted thiophenes60–78%
  • The bromine exhibits moderate reactivity due to electron-withdrawing effects of the carboxamide group .

  • Ligand choice (e.g., Pd(dtbpf)Cl₂ vs. Pd(PPh₃)₄) critically impacts coupling efficiency .

Carboxamide Functional Group Reactivity

The –CONH– linker participates in hydrolysis and condensation reactions:

ReactionConditionsProductKey ObservationsSource
Acidic Hydrolysis6 M HCl, reflux, 12 hThiophene-2-carboxylic acidComplete deamination at 100°C
Base-Mediated1 M NaOH, 60°C, 6 hSodium carboxylate saltpH-dependent degradation
CondensationCDI, R-NH₂, DMF, rtSecondary amidesHigh chemoselectivity (>90%)
  • Stability studies show the carboxamide resists enzymatic cleavage in physiological buffers (pH 7.4, 37°C) .

Transformations of the 4-Cyanophenyl-Thiazole Moiety

The nitrile and thiazole groups enable diverse reactivity:

Nitrile Group Modifications

ReactionConditionsProductYieldSource
ReductionH₂, Ra-Ni, EtOH, 50 psi4-aminophenyl-thiazole derivative68%
CycloadditionNaN₃, Cu(I), 120°CTetrazole analogues55%
HydrolysisH₂SO₄ (conc.), H₂O, 80°C4-carboxyphenyl-thiazole83%

Thiazole Ring Functionalization

ReactionConditionsProductYieldSource
ElectrophilicNBS, CCl₄, 0°C5-bromo-thiazole isomer91%
AlkylationMeI, K₂CO₃, DMFN-methyl-thiazolinium salt74%
Metal CoordinationCu(II) acetate, MeOHBis-chelate complexes
  • Nitrile-to-tetrazole conversion retains planar geometry critical for bioactivity .

  • Bromination at the thiazole 5-position occurs regioselectively under radical conditions .

Multi-Step Reaction Cascades

Sequential modifications demonstrate synthetic versatility:

Example Pathway ( ):

  • Suzuki coupling at bromothiophene → 5-(4-cyanophenyl)thiophene intermediate

  • Thiazole nitrile reduction → 4-aminophenyl derivative

  • Amidine formation via Pinner reaction → tricyclic fused heterocycles

Key Data :

StepConditionsIntermediatePurity (HPLC)
1Pd(dppf)Cl₂, K₂CO₃, DME, 80°C5-(4-cyanophenyl)thiophene98.2%
2LiAlH₄, THF, 0°C → 25°C4-aminophenyl-thiazole89.5%
3NH₄Cl, MeOH, 60°CBenzimidazole-fused product76%

Stability Under Pharmacological Conditions

Degradation studies reveal:

  • Thermal Stability : Decomposition onset at 215°C (TGA) .

  • Photolytic : 5% degradation after 48 h (ICH Q1B guidelines).

  • Oxidative : Resists 3% H₂O₂ (24 h) but sensitive to peroxides .

This compound’s reactivity profile enables tailored modifications for applications in medicinal chemistry (e.g., kinase inhibitors ) and materials science (e.g., π-conjugated polymers ). Experimental protocols emphasize temperature control and catalyst selection to optimize yields and selectivity.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of thiazole and thiophene compounds exhibit significant antimicrobial activity. For instance, a study involving thiazole derivatives demonstrated their effectiveness against various bacterial strains and fungi, suggesting that the incorporation of a thiophene moiety may enhance this activity . The specific compound has been evaluated for its potential to combat microbial resistance.

Anticancer Activity

The anticancer properties of compounds similar to 5-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide have been investigated extensively. In vitro studies have shown that certain thiazole derivatives can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Synthetic Routes

The synthesis of This compound typically involves multi-step processes that include:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination: The introduction of bromine at specific positions enhances biological activity.
  • Amidation Reactions: Coupling with various amines to form the final amide structure is crucial for enhancing solubility and bioactivity.

Characterization Techniques

Characterization of synthesized compounds is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure.
  • Mass Spectrometry (MS): For molecular weight determination.
  • Infrared (IR) Spectroscopy: To identify functional groups present in the compound.

Drug Development

The unique structural characteristics of This compound position it as a promising candidate for drug development targeting:

  • Infectious Diseases: Given its antimicrobial properties.
  • Cancer Therapy: Due to its ability to inhibit tumor growth.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets, aiding in the optimization of its pharmacological properties . These studies help in understanding how modifications to the chemical structure can enhance efficacy and reduce toxicity.

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive and Gram-negative bacteria.
Anticancer ActivityShowed promising results against MCF7 cell lines, indicating potential for breast cancer treatment.
Synthesis and CharacterizationDeveloped novel derivatives with enhanced biological activities through structural modifications.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Antibacterial and Antiviral Activity
  • 4-Cyanophenyl-Thiazole Derivatives (): Compounds with this group (e.g., 6d) exhibit superior antibacterial activity against E. coli and B. subtilis and potent antioxidant properties. The cyano group enhances electron-deficient character, improving membrane penetration .
  • Nitrothiophene Analogs (): Compound 14 (nitro substitution) shows narrow-spectrum antibacterial activity. Nitro groups may act as prodrugs, requiring intracellular reduction for activation, unlike bromine .
Antioxidant Activity
  • Thiazoles with 4-Cyanophenyl (): Ranked 6d > 6c > 6e > BHT in FRAP assays, indicating strong electron-donating capacity. The target compound’s bromine may slightly reduce activity compared to chloro or trifluoromethyl groups due to weaker electron-withdrawing effects .

Physicochemical Properties

Property Target Compound 5-Nitro Analog (Compound 14) Pyridine-Based Analog ()
Molecular Weight 394.28 g/mol 347.31 g/mol 311.18 g/mol
LogP (Predicted) 3.8 (moderate lipophilicity) 2.9 (lower due to nitro group) 2.5 (pyridine increases polarity)
Thermal Stability High (aromatic stabilization) Moderate (nitro group decomposition) High

Biological Activity

5-bromo-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H8_{8}BrN3_{3}OS
  • Molecular Weight : 324.19 g/mol

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes or receptors, modulating their functions. The exact mechanism varies depending on the biological system being studied. For instance, in cancer research, it may interfere with cell signaling pathways, while in antimicrobial studies, it could inhibit bacterial enzyme activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiazole derivatives similar to this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Bacillus subtilis4.69 - 22.9

These results indicate a significant range of antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Research has also highlighted the potential anticancer effects of thiazole derivatives. For instance, studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting proliferation. The following table presents findings from a study evaluating the cytotoxicity of related thiazole compounds:

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

These IC50 values suggest that thiazole derivatives can effectively inhibit cancer cell growth .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiazole derivatives have been investigated for their anti-inflammatory effects. One study reported that compounds similar to this compound significantly reduced inflammation markers in vitro and in vivo models . The following table summarizes the anti-inflammatory activity observed in related studies:

CompoundInhibition (%) at 100 µM
Compound A90%
Compound B85%
Compound C80%

These findings indicate the potential therapeutic applications of thiazole derivatives in managing inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Activity : A recent study evaluated a series of thiazole derivatives for their antibacterial properties against resistant strains of bacteria. The study found that certain modifications in the thiazole ring enhanced antibacterial efficacy, making these compounds promising candidates for further development as antibiotics.
  • Case Study on Anticancer Effects : Another investigation focused on the effect of thiazole derivatives on breast cancer cells. The study demonstrated that these compounds could induce apoptosis through the activation of caspase pathways, suggesting their potential as chemotherapeutic agents.

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